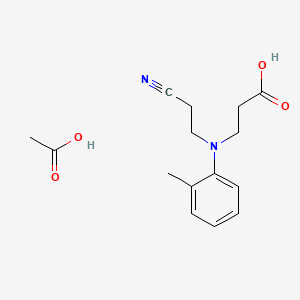
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is a synthetic organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a cyanoethyl group, a phenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, phenylamine, and 2-cyanoethanol as the primary starting materials.
Formation of N-Phenyl-beta-alanine: Beta-alanine is reacted with phenylamine under acidic conditions to form N-phenyl-beta-alanine.
Introduction of the Cyanoethyl Group: N-phenyl-beta-alanine is then reacted with 2-cyanoethanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the cyanoethyl group.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, where nucleophiles such as hydroxide ions can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyethyl derivatives.
科学的研究の応用
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Cyanoethyl)-N-phenyl-beta-alanine: Lacks the ester group, making it less reactive in certain chemical reactions.
O-Methyl-N-phenyl-beta-alanine: Does not contain the cyanoethyl group, resulting in different chemical and biological properties.
N-Phenyl-beta-alanine monoacetate:
Uniqueness
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is unique due to the presence of both the cyanoethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
93893-66-4 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
acetic acid;3-[N-(2-cyanoethyl)-2-methylanilino]propanoic acid |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-11-5-2-3-6-12(11)15(9-4-8-14)10-7-13(16)17;1-2(3)4/h2-3,5-6H,4,7,9-10H2,1H3,(H,16,17);1H3,(H,3,4) |
InChIキー |
UEECXLPUEDUXKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(CCC#N)CCC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















